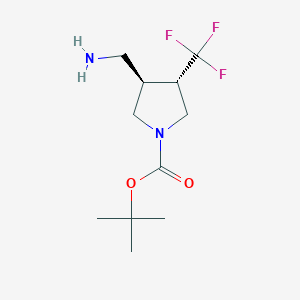

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carboxylate group at position 1, an aminomethyl (-CH2NH2) substituent at position 3, and a trifluoromethyl (-CF3) group at position 4. The stereochemistry (3R,4S) and racemic nature (rac-) suggest a mixture of enantiomers, which may influence its physicochemical and biological properties. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(4-15)8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCCORHENBIWIA-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Aminomethyl Substitution: The aminomethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.

Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the carbonyl group of the carboxylate ester, potentially converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrolidine backbone with tert-butyl carboxylate protection, common in intermediates for drug synthesis. Key analogs include:

Stereochemical Considerations

Chirality significantly impacts biological activity. For example:

- The (3S,4S)- and (3R,4R)-isomers of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS variants in ) demonstrate how stereochemistry influences receptor binding and metabolic pathways .

- The racemic nature of the target compound may necessitate enantiomeric resolution for pharmaceutical applications.

Physicochemical and Spectroscopic Properties

- Molecular Weight : Estimated ~280–300 g/mol (based on analogs in –8).

- Polarity: The aminomethyl group increases basicity (pKa ~9–10), while -CF3 enhances lipophilicity (logP ~1.5–2.5).

- Spectroscopy: 1H-NMR: Aminomethyl protons resonate at δ 2.5–3.5 ppm, while -CF3 causes deshielding in adjacent carbons (13C-NMR: δ 110–120 ppm for CF3) . MS: Expected [M+H]+ peak near m/z 280–300, similar to compound 59A in (m/z 799 [M-H]- for a larger analog) .

Biological Activity

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the pyrrolidine class, characterized by the presence of an aminomethyl group and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways.

- Molecular Formula : C10H17F3N2O2

- Molecular Weight : 254.25 g/mol

- CAS Number : 1428776-56-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding. The aminomethyl group can engage in hydrogen bonding with active sites on target proteins, potentially influencing their activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in signaling pathways relevant to cancer and inflammation.

2. Receptor Modulation

The compound may also function as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction. The interaction with GPCRs can lead to downstream effects such as altered gene expression and cellular responses.

3. Neuroprotective Effects

Preliminary studies suggest that similar pyrrolidine derivatives exhibit neuroprotective properties, potentially by reducing oxidative stress and inflammation in neuronal cells. This effect could be beneficial in neurodegenerative diseases.

Case Study 1: Inhibition of Enzymatic Activity

In a study examining the inhibitory effects on serine proteases, this compound demonstrated significant inhibition, suggesting potential applications in therapeutic strategies against diseases where serine proteases are implicated.

Case Study 2: Modulation of GPCR Activity

Another investigation focused on the modulation of specific GPCRs showed that this compound could enhance or inhibit receptor signaling pathways, leading to altered cellular responses such as increased apoptosis in cancer cells.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.